Product packaging for N-Ethylformamide(Cat. No.:CAS No. 627-45-2)

N-Ethylformamide

Cat. No.: B146923
CAS No.: 627-45-2
M. Wt: 73.09 g/mol
InChI Key: KERBAAIBDHEFDD-UHFFFAOYSA-N
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Description

Significance of N-Ethylformamide in Contemporary Chemical Research

The significance of this compound in current chemical research stems from its versatile applications. It serves as a crucial intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, dyes, and pigments ontosight.aixinyachem.comdataintelo.com. Its utility as a solvent is also noteworthy, finding use in the production of plastics, adhesives, and coatings, as well as in laboratory applications such as chemical synthesis and analysis ontosight.aixinyachem.comdataintelo.com. Research into NEF's solvent properties continues, particularly in the context of dissolving a wide range of substances for industrial applications and in the development of advanced materials dataintelo.com. Studies also explore its role in the analysis of biological samples, such as the extraction of nucleic acids and proteins ontosight.ai. Furthermore, NEF has been investigated in the context of synthesizing novel materials like metal-organic frameworks (MOFs) energy.gov.

Historical Perspectives and Evolution of this compound Studies

Historically, research into formamide (B127407) derivatives, including this compound, has explored their chemical properties and potential applications. Early studies likely focused on synthesis methods and basic physical characteristics. The evolution of NEF studies has followed the advancements in chemical synthesis techniques and the increasing demand for versatile solvents and intermediates in various industries. Research has also touched upon the biological interactions of N-alkylformamides, although this compound itself has shown limited significant activity in some biological assays compared to other formamide derivatives nih.govpsu.edu. Investigations using techniques like rotational spectroscopy and quantum chemistry have provided detailed insights into the molecular structure and conformational behavior of NEF researchgate.net.

Scope and Research Objectives for this compound Investigations

The scope of this compound investigations is broad, encompassing its synthesis, physical and chemical properties, and diverse applications. Current research objectives often focus on optimizing synthesis methods for higher yield and purity, exploring its potential as a solvent in novel chemical processes and material synthesis, and understanding its behavior in various chemical environments dataintelo.comenergy.govgoogle.com. Studies also delve into the spectroscopic properties and conformational analysis of NEF to gain a deeper understanding of its molecular characteristics researchgate.net. Research continues into its use as a chemical intermediate for developing new pharmaceutical and agrochemical compounds dataintelo.com. The potential for NEF in bioremediation processes, specifically its interaction with enzymes capable of breaking down amide bonds, represents another area of investigation biorxiv.org.

Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₇NO ontosight.aicymitquimica.comfengchengroup.com
Molecular Weight73.09 g/mol ontosight.aifengchengroup.comsigmaaldrich.comsigmaaldrich.com
AppearanceColorless or light yellow liquid ontosight.aicymitquimica.comxinyachem.comfengchengroup.com
OdorCharacteristic or faint odor ontosight.aicymitquimica.comfengchengroup.com
Boiling Point180-181 °C or 202-204 °C or 108 °C ontosight.aixinyachem.comfengchengroup.comsigmaaldrich.comsigmaaldrich.com
Melting Point-60 °C or -78 °C or -74 °C ontosight.aixinyachem.comfengchengroup.com
Density0.944 g/cm³ at 20°C or 0.95 g/mL at 20°C or 0.920 g/mL ontosight.aixinyachem.comfengchengroup.comsigmaaldrich.comscbt.com
SolubilitySoluble in water, ethanol, and ether ontosight.aicymitquimica.comfengchengroup.com
Flash Point113 °C or 235.4 °F (closed cup) xinyachem.comsigmaaldrich.com
Refractive Indexn20/D 1.432 sigmaaldrich.comsigmaaldrich.com

Selected Research Findings Related to this compound

Research AreaKey FindingSource
Solvent PropertiesEffective solvent for various organic and inorganic substances, used in plastics, adhesives, coatings, and biological sample analysis. ontosight.aidataintelo.com ontosight.aidataintelo.com
Chemical IntermediateUsed in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.aixinyachem.comdataintelo.com ontosight.aixinyachem.comdataintelo.com
Synthesis MethodsCan be synthesized via reaction of ethylamine (B1201723), carbon monoxide, alcohol, and sodium alkoxide, or formic acid with ethylamine. google.comfengchengroup.com google.comfengchengroup.com
Volumetric PropertiesBinary mixtures with certain compounds show negative excess molar volumes, which become more negative with increasing temperature. researchgate.net researchgate.net
Spectroscopic AnalysisRotational spectroscopy and quantum chemistry provide data on molecular structure and conformational behavior. researchgate.net researchgate.net
Enzymatic HydrolysisCan be hydrolyzed by certain enzymes, such as N,N-dimethylformamidase, though at a lower rate than N-methylformamide. biorxiv.org biorxiv.org
Metal-Organic FrameworksUsed as a solvent in the synthesis of new Mg-MOF materials. energy.gov energy.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B146923 N-Ethylformamide CAS No. 627-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBAAIBDHEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060842
Record name Formamide, N-ethyl-
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Molecular Weight

73.09 g/mol
Source PubChem
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CAS No.

627-45-2
Record name Ethylformamide
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Record name N-Ethylformamide
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Record name N-Ethylformamide
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Record name N-ethylformamide
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Record name N-ETHYLFORMAMIDE
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Synthesis and Manufacturing Methodologies

Current Synthetic Routes for N-Ethylformamide Production

Several methods are employed for the synthesis of this compound, ranging from direct reactions of precursors to catalytic approaches.

One method for producing this compound involves the carbonylation of ethanamine (ethylamine). This process typically utilizes ethanamine, carbon monoxide, and an alcohol as raw materials, reacting under specific temperature and pressure conditions in the presence of a catalyst, such as sodium alkoxide. google.com The reaction product is then filtered and rectified to obtain the this compound product. google.com This technique is noted for its use of readily available and inexpensive raw materials, a simple process, fast reaction speed, high production efficiency, and suitability for continuous production with low equipment investment and minimal waste discharge. google.com

A traditional approach to preparing N,N-disubstituted formamides, including this compound, involves the N-alkylation of formamide (B127407) or N-methylformamide. This method typically utilizes ethylating agents, such as ethyl halides (e.g., ethyl bromide, ethyl iodide) or dialkyl sulfates (e.g., dimethyl sulfate), in the presence of a strong base like sodium hydride or potassium carbonate. google.com The reaction is commonly carried out in polar aprotic solvents like DMF or DMSO. This route introduces alkyl groups onto the nitrogen atom of the formamide backbone.

Recent advancements in N-alkylated formamide synthesis include the use of metal salt catalysts. Copper salts, for instance, have been shown to facilitate these reactions. In these catalytic methods, an amide, such as N-methylformamide, is reacted with an alkylating agent, such as ethyl peroxide or ethyl halide, in the presence of a copper salt catalyst and a peroxide oxidant. These reactions are often conducted under mild conditions in organic solvents like acetonitrile.

Mechanistic Studies of this compound Formation Reactions

Mechanistic studies provide insights into the step-by-step processes involved in the formation of this compound. For instance, in the carbonylation of amines with dense carbon dioxide, the reaction rate is significantly influenced by temperature, with higher temperatures generally leading to higher conversion. ethz.ch The mechanism can involve complex phase behavior due to the formation of solid intermediates, such as carbamates. ethz.ch Spectroscopic studies under high pressure can be employed to further elucidate these mechanisms. ethz.ch In other reactions involving amides and alkylating agents, the formation of intermediate complexes, such as solid addition compounds from N-methylformamide or DMF and dimethyl sulfate, has been observed. acs.org These intermediates can subsequently react with nucleophiles like water and amines. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. Factors such as temperature, pressure, catalyst concentration, solvent choice, and reaction time play significant roles. For example, in the carbonylation of ethanamine, controlling the reaction temperature between 20-200 °C and pressure between 0.1-10 MPa are specified conditions for generating this compound. google.com The ratio of reactants like ethanamine, sodium alkoxide, and CO also impacts the outcome. google.com In N-alkylation reactions, the amount of alkylating agent relative to the amide is important, with an excess sometimes retarding the reaction and leading to losses due to side reactions. google.com The reaction temperature in alkylation can also affect yield, with optimal ranges often specified to balance reaction rate and minimize side products. google.com

Green Chemistry Approaches in this compound Manufacturing

Green chemistry principles are increasingly being applied to chemical manufacturing processes to reduce environmental impact and improve sustainability. While specific details on dedicated green chemistry approaches solely for this compound manufacturing were not extensively detailed in the search results, the general principles of green chemistry, such as using renewable resources, minimizing waste, and employing safer solvents and catalysts, are relevant. The carbonylation of ethanamine method, with its emphasis on readily available raw materials and potentially lower waste discharge, aligns with some green chemistry tenets. google.com The development of catalytic methods using metal salts under milder conditions also contributes to greener synthesis by potentially reducing energy consumption and the need for harsh reagents. Research into alternative reaction media, such as aqueous systems, is also an area explored in green chemistry that could be applied to formamide synthesis. scielo.org.mx

Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy of N-Ethylformamide and its Derivatives

FT-IR spectroscopy is a widely used technique for identifying functional groups present in a molecule based on their characteristic absorption of infrared radiation chemanalytical.com. For this compound, FT-IR analysis can reveal the presence of key functional groups such as the carbonyl (C=O) and amide (N-H) moieties chemanalytical.com. Studies involving this compound and its interactions with other substances, such as acetonitrile, have utilized FT-IR spectroscopy to investigate hydrogen bonding and complex formation researchgate.net. The mid-IR region (400-4000 cm⁻¹) is particularly useful for detecting these functional groups chemanalytical.com.

While specific FT-IR spectral data for this compound itself were not extensively detailed in the search results beyond its availability in databases nih.govchemicalbook.com, studies on related compounds like N-allyl-N-ethylformamide highlight the application of FT-IR in analyzing vibrational assignments and comparing experimental data with theoretical calculations tandfonline.comtandfonline.comresearchgate.net. The carbonyl stretching vibration, typically appearing around 1700 cm⁻¹, is a key feature in the IR spectra of amides chemanalytical.com.

FT-Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active. This technique involves the inelastic scattering of light by molecular vibrations. Similar to FT-IR, FT-Raman spectroscopy can be used to study the vibrational modes of this compound and its derivatives tandfonline.comtandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the methyl group, the methylene (B1212753) group, and the formyl proton (H-C=O), as well as the N-H proton. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information.

PubChem indicates the availability of ¹H NMR spectra for this compound nih.govchemicalbook.com. Studies on related amides, such as N-methylformamide and N-ethylacetamide, have utilized ¹H NMR to investigate conformational equilibria and hydrogen bonding interactions researchgate.netresearchgate.net. The observation of separate signals for protons in different conformations, particularly around the amide C-N bond due to restricted rotation, is a common feature in the ¹H NMR spectra of amides at appropriate temperatures mdpi.comucl.ac.uk.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. For this compound, signals would be expected for the methyl carbon, the methylene carbon, and the carbonyl carbon.

PubChem also lists the availability of ¹³C NMR spectra for this compound nih.govchemicalbook.com. Studies on related N-substituted formamides and acetamides have used ¹³C NMR to understand structural features and the effects of substituents researchgate.net. The chemical shifts of the carbonyl carbon and the carbons in the ethyl group are sensitive to the electronic environment and molecular conformation.

Amides, including this compound, exhibit restricted rotation around the C-N bond due to the partial double bond character of this linkage, arising from resonance between the carbonyl group and the nitrogen atom mdpi.comucl.ac.uk. This restricted rotation leads to the existence of different conformers (cis and trans isomers with respect to the orientation of the formyl proton and the N-alkyl group). Dynamic NMR (DNMR) is a technique used to study the kinetics and thermodynamics of such conformational exchange processes ucl.ac.ukias.ac.in.

At low temperatures, the interconversion between conformers is slow on the NMR timescale, resulting in separate signals for the nuclei in each conformation. As the temperature increases, the rate of interconversion increases, and the signals begin to broaden and eventually coalesce into a single signal at the coalescence temperature (Tc) mdpi.comucl.ac.uk. Analysis of the lineshapes at different temperatures allows for the determination of the activation parameters (e.g., Gibbs free energy of activation, ΔG‡) for the rotational barrier around the C-N bond ucl.ac.ukias.ac.in.

Studies on N-substituted formamides have demonstrated the utility of DNMR in characterizing the conformational equilibrium and the energy barrier to internal rotation around the C-N bond researchgate.netmdpi.comacs.org. For this compound, DNMR could be applied to study the interconversion between the trans and cis conformers, providing quantitative data on the rotational barrier. The trans conformer is generally the more stable form for N-monosubstituted amides researchgate.net.

Below are examples of how data from spectroscopic studies might be presented in tables, based on the types of information typically obtained from these techniques and mentioned in the search results (though specific, detailed data for this compound across all techniques was not uniformly available in the snippets).

Table 1: Hypothetical Vibrational Band Assignments for this compound (FT-IR/FT-Raman)

Functional Group/ModeApproximate Frequency Range (cm⁻¹)Technique (FT-IR/FT-Raman)
C=O Stretch~1630 - 1700FT-IR, FT-Raman
N-H Stretch~3200 - 3500FT-IR, FT-Raman
C-N Stretch (Amide III)~1240 - 1300FT-IR, FT-Raman
CH₂ Bending~1450 - 1480FT-IR, FT-Raman
CH₃ Bending~1370 - 1400FT-IR, FT-Raman

Note: These are approximate ranges for amide functional groups. Actual frequencies for this compound would be determined experimentally and potentially supported by theoretical calculations.

Table 2: Hypothetical ¹H NMR Spectral Data for this compound (in a specific solvent)

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CH₃ (Ethyl)~1.1 - 1.3Triplet3HCH₃
CH₂ (Ethyl)~3.2 - 3.5Quartet2HCH₂
N-H~8.0 - 8.5Broad Singlet1HN-H
Formyl (H-C=O)~8.0 - 8.2Singlet1HH-C=O

Note: Chemical shifts are approximate and can vary depending on solvent and concentration. The N-H and formyl proton signals may show splitting or broadening depending on the solvent and temperature due to coupling and conformational exchange.

Table 3: Hypothetical ¹³C NMR Spectral Data for this compound (in a specific solvent)

Carbon GroupChemical Shift (δ, ppm)Assignment
CH₃ (Ethyl)~13 - 16CH₃
CH₂ (Ethyl)~34 - 38CH₂
Carbonyl (C=O)~160 - 165C=O

Note: Chemical shifts are approximate and can vary depending on solvent. The carbonyl carbon shift is characteristic of the amide functional group.

Table 4: Hypothetical DNMR Data for C-N Rotation in this compound

ParameterValue (e.g., kcal/mol or kJ/mol)Method
ΔG‡ (Free Energy of Activation)~18 - 20DNMR analysis
Tc (Coalescence Temperature)~Room Temperature - HigherDNMR analysis

Rotational Spectroscopy and Microwave Studies of this compound

Rotational spectroscopy is a powerful technique used to determine precise molecular structures and conformational preferences of molecules in the gas phase. This compound (NEFA), a molecule containing a peptide linkage, has been investigated using rotational spectroscopy to understand its conformational behavior and derive accurate molecular constants. These studies are particularly relevant for potential astronomical searches for NEFA. csic.esresearchgate.netnih.gov

This compound exists in different conformations due to rotations around its single bonds. The most stable conformer is the trans-sc form, while a higher-energy conformer, cis-ac, has also been observed and characterized spectroscopically. csic.es

Fourier Transform Microwave Spectroscopy (FTMW)

Fourier Transform Microwave (FTMW) spectroscopy has been employed to study the rotational spectrum of this compound, typically in the lower frequency range. FTMW experiments on NEFA have been conducted in the 4–26 GHz frequency region. csic.esresearchgate.netnih.gov This technique allows for high-resolution measurements, which are crucial for resolving the hyperfine structure arising from nuclear quadrupole coupling. csic.esresearchgate.netnih.gov FTMW spectroscopy has been used to identify and characterize different conformers of NEFA, including the most stable trans-sc form and the less stable cis-ac conformer. csic.esuvm.edu Studies have also utilized CP-FTMW spectrometers to confirm conformational findings and investigate complexes of NEFA, such as dimers and water complexes. uvm.edu

Millimeter-Wave Spectroscopy

Millimeter-wave spectroscopy extends the frequency range of rotational spectroscopy to higher frequencies, typically between 30 and 300 GHz. For this compound, millimeter-wave spectra have been recorded in the 72–116 GHz and 75-116 GHz ranges. csic.esnih.govaanda.orgaanda.orgcsic.es These higher frequency measurements provide spectroscopic information about high-order centrifugal effects, complementing the data obtained from lower-frequency FTMW studies. csic.esresearchgate.netnih.gov The combination of microwave and millimeter-wave data allows for a more accurate determination of rotational and centrifugal distortion constants. csic.esnih.govaanda.orgaanda.org Broadband high-resolution rotational spectrometers, such as the GACELA spectrometer, have been used for these studies, employing radio astronomical receivers. csic.esaanda.orgaanda.orgcsic.es This approach has enabled the accurate determination of rotational and distortion constants for the most stable trans-sc conformer and has also aided in the characterization of the higher-energy cis-ac conformer. csic.esnih.govaanda.orgaanda.orgcsic.es

Hyperfine Structure Analysis (Nitrogen Nuclear Quadrupole Coupling)

The 14N nucleus in this compound possesses an electric quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction leads to splitting of the rotational energy levels, observed as hyperfine structure in the rotational spectrum. csic.esresearchgate.netnih.govacs.org Analysis of this hyperfine structure provides information about the nuclear quadrupole coupling constants of the nitrogen atom. csic.esresearchgate.netnih.govacs.org Measurements at low frequencies using FTMW spectroscopy are particularly useful for resolving these hyperfine components. csic.esresearchgate.netnih.gov Studies on this compound have resolved the hyperfine structure due to nitrogen nuclear quadrupole coupling, allowing for the determination of these constants for different conformers. csic.esresearchgate.netnih.gov For the deuterated species of the trans-sc conformer (N-D), nuclear quadrupole coupling constants for both nitrogen and deuterium (B1214612) nuclei have been determined. csic.es

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound (C3H7NO), mass spectrometry data is available, including electron ionization (EI) mass spectra. nist.govnist.gov The molecular weight of this compound is approximately 73.09 g/mol . nih.govchemspider.comsigmaaldrich.com

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center provides an electron ionization mass spectrum for this compound. nist.govnist.gov The spectrum shows various ions with different mass-to-charge ratios (m/z), corresponding to fragments of the molecule. nist.govnist.govnih.gov One reported appearance energy for an ion with m/z corresponding to C2H6N+ is 9.7 ± 0.15 eV, with HCO as the neutral loss. nist.gov GC-MS data for this compound is also available. nih.govnih.gov

Predicted collision cross sections (CCS) for this compound adducts have also been reported, which are relevant for certain types of mass spectrometry experiments like ion mobility-mass spectrometry. uni.lu

Mass Spectrometry Data for this compound (Electron Ionization)

m/z Top PeakTotal PeaksLibraryNIST Number
nih.gov nih.govMain library230470

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of N-Ethylformamide

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of many-body systems, including molecules like this compound. DFT methods are valued for their balance of accuracy and computational efficiency, making them suitable for a wide range of chemical applications. These studies involve the use of various exchange-correlation functionals and basis sets to approximate the solutions to the Schrödinger equation.

Geometrical Parameter Optimization

The optimization of geometrical parameters is a fundamental step in computational chemistry, aiming to find the lowest energy structure of a molecule. For amides, including this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional conformation.

Studies on related amide molecules provide a framework for understanding the expected geometry of this compound. For instance, DFT calculations on N-allyl-N-ethylformamide using the B3LYP method with a 6-311++G(d,p) basis set have been performed to compute its optimized structure. tandfonline.com Similarly, extensive benchmarks have shown that hybrid density functionals, when paired with appropriate basis sets, can provide geometries with high accuracy, often with root-mean-square errors around 0.1 kcal/mol in energy penalties compared to the best available geometries. nih.gov For the parent amide, formamide (B127407), DFT calculations using functionals like B3P86 and B3PW91 with a 6-31G* basis set or better have shown good agreement with experimental data for C-N and C=O bond lengths. researchgate.net

The following table presents typical geometrical parameters for a related amide, N-ethyl-N-methylformamide, optimized using Ab Initio methods, which are often used as a benchmark for DFT results.

Parameteranti-Conformersyn-Conformer
C=O bond length (Å)1.2241.226
C–N bond length (Å)1.3471.345
N–C(ethyl) (Å)1.4521.448
N–C(methyl) (Å)1.4551.458

Data adapted from computational studies on N-ethyl-N-methylformamide.

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for interpreting and predicting infrared (IR) and Raman spectra. DFT methods are widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the characteristic absorption bands observed in experimental spectroscopy. nih.gov These calculations not only help in the assignment of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum.

For amides, key vibrational modes include the C=O stretching, N-H bending (for primary and secondary amides), and C-N stretching vibrations. rsc.org Theoretical studies on N,N-dimethylformamide (DMF), a related tertiary amide, have shown that DFT calculations, such as those using the B3LYP/cc-pVDZ level of theory, can provide vibrational spectra in satisfactory agreement with experimental values. bsu.byresearchgate.net For instance, the characteristic C=O stretching vibration in amides, typically observed in the 1650-1720 cm⁻¹ range, is a focus of such computational studies. bsu.by In a study on N-allyl-N-ethylformamide, vibrational assignments were analyzed to confirm the presence of probable functional groups. tandfonline.com

Below is a table showing a comparison of experimental and calculated vibrational frequencies for key modes in a simple amide, which illustrates the typical accuracy of such calculations.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretching~3515~3480
C=O Stretching~1694~1677

Illustrative data based on findings for pharmaceutical molecules with amide groups. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov

DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO. dergipark.org.tr For N-allyl-N-ethylformamide, FMO analysis has been used to demonstrate that the molecule's charge exchange is considerably high. tandfonline.com This type of analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity patterns and electronic transition properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited.

PropertyDescription
HOMO Highest Occupied Molecular Orbital; relates to nucleophilicity/basicity. youtube.com
LUMO Lowest Unoccupied Molecular Orbital; relates to electrophilicity. youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov

Non-Linear Optical (NLO) Properties Computation

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. jneonatalsurg.com Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of hyperpolarizability is indicative of a significant NLO response.

The computation of NLO properties involves calculating the response of the molecule to an external electric field. DFT calculations, often using long-range corrected functionals like CAM-B3LYP, have been shown to provide reliable predictions of these properties. rsc.org For example, a computational study on N-allyl-N-ethylformamide calculated its NLO properties and compared them with urea, a standard reference material for NLO studies. tandfonline.com Such calculations for this compound would help in assessing its potential as an NLO material.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) is a conceptual and mathematical tool used to explore the relationship between the geometry of a molecule and its energy. youtube.comyoutube.com For this compound, conformational analysis focuses on the various shapes the molecule can adopt and their relative stabilities.

This compound, like other secondary amides, exhibits cis/trans isomerism due to the partial double bond character of the C-N amide bond, which restricts free rotation. This results in two primary conformers: a trans form, where the ethyl group is on the opposite side of the carbonyl oxygen, and a cis form, where they are on the same side.

Computational studies have shown that for many N-alkyl substituted formamides, the trans isomer is predominantly favored. acs.org The rotational barrier between the cis and trans isomers is a key parameter in understanding the dynamics of this equilibrium. For secondary formamides, these barriers are typically in the range of 15 to 20 kcal/mol. nih.gov This relatively high barrier allows for the distinct existence of both isomers, which can be observed and characterized using techniques like NMR spectroscopy. nih.govmdpi.com The relative populations of the cis and trans isomers can be influenced by factors such as the steric bulk of the N-substituent and the solvent environment. acs.orgnih.gov

A study on N-benzhydryl-N-methylformamide using DFT calculations with the M06-2X functional provided insights into the rotational barriers of the formyl group, which are expected to be comparable to those in this compound. mdpi.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and the transitions between different conformers.

While specific MD simulation studies solely focused on this compound are not extensively detailed in the provided search results, the principles of such simulations can be inferred from studies on similar amide systems like N,N-dimethylformamide (DMF). researchgate.net In liquid DMF, MD simulations have revealed the formation of stacked and linear dimeric structures, primarily driven by dipole-dipole interactions. researchgate.net Similar intermolecular interactions would be expected to play a role in the conformational dynamics of liquid this compound.

MD simulations of this compound would involve calculating the forces between atoms and using these forces to predict their motion over a series of small time steps. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformational states, as well as the pathways for interconversion between them.

Topological Analysis of Electron Density in this compound

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for understanding chemical bonding and molecular structure. This approach analyzes the gradient vector field of the electron density, ρ(r), to partition a molecule into atomic basins. gla.ac.uk

For this compound, a topological analysis of its electron density would reveal critical points in ρ(r) that correspond to atomic nuclei (attractors), bond critical points (BCPs) between bonded atoms, ring critical points, and cage critical points. The properties of the electron density at these critical points, such as its value and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature of the chemical bonds.

For instance, the value of ρ at a BCP is related to the bond order, while the sign of ∇²ρ indicates whether the charge is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of closed-shell interactions like ionic bonds and van der Waals interactions). gla.ac.uk

While a specific topological analysis of this compound is not detailed in the provided search results, studies on similar amide molecules demonstrate the utility of this method. For example, in N-ethyl-N-methylformamide, B3LYP/6-311++G** calculations have been used to determine the Laplacian of the electron density at the C=O and C–N bond critical points, providing insight into the nature of these bonds. Such an analysis for this compound would allow for a detailed characterization of its covalent and non-covalent interactions, offering a deeper understanding of its chemical reactivity and physical properties.

Reactivity and Reaction Mechanisms

Dehydration Reactions of N-Ethylformamide

Dehydration of N-substituted formamides is a primary method for the synthesis of isocyanides. This transformation involves the removal of a water molecule from the formamide (B127407) structure.

The reaction of this compound with phosphorous oxychloride (POCl₃), typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534), is a common and efficient method to produce ethyl isocyanide. vedantu.comresearchgate.netdoubtnut.comnih.gov

The mechanism proceeds as follows:

The carbonyl oxygen of this compound acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

This initial attack forms a highly reactive intermediate.

The base (e.g., pyridine) facilitates the elimination of two protons and the dichlorophosphate (B8581778) moiety. vedantu.com This concerted or stepwise elimination results in the formation of the carbon-nitrogen triple bond characteristic of the isocyanide group.

This method is valued for its high yields and relatively mild conditions. nih.gov

While stoichiometric reagents like POCl₃ are common, catalytic methods for the dehydration of formamides are also being developed to improve the sustainability of isocyanide synthesis. These mechanisms often involve metal or other catalysts that activate the formamide group towards the elimination of water. For instance, idealized dehydration conceptually yields the corresponding isocyanide. researchgate.net The development of efficient catalytic systems aims to reduce waste and avoid the use of harsh reagents.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound involve the gain or loss of electrons and can lead to a variety of products depending on the reagents and conditions. Redox reactions are fundamental processes that can alter the functional group of the amide. khanacademy.org

Oxidation: The photo-oxidation of amides similar to NEF, such as N-methylformamide and N,N-dimethylformamide, has been studied in the context of atmospheric chemistry. rsc.org These reactions are often initiated by hydroxyl (OH) radicals. For this compound, oxidation would likely proceed via hydrogen abstraction by a radical species. Possible sites for abstraction include:

The formyl C-H bond.

The N-H bond.

The C-H bonds on the ethyl group.

Subsequent reactions of the resulting radical with oxygen and other atmospheric species would lead to a variety of degradation products. rsc.orgresearchgate.net

Reduction: The reduction of amides typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The general mechanism for amide reduction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form an amine. For this compound, reduction would yield diethylamine (B46881).

Nucleophilic Substitution Reactions Involving the Amide Group

Amides, including this compound, are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This reduced reactivity is due to the resonance donation of the nitrogen lone pair into the carbonyl system, which decreases the electrophilicity of the carbonyl carbon. futurelearn.com

Consequently, nucleophilic substitution reactions on the amide group of NEF, such as hydrolysis, require harsh conditions like heating with strong acids or bases. youtube.com

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethylamine (B1201723) result in the formation of formic acid. youtube.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. This is a more difficult step due to the lower electrophilicity of the amide. The resulting tetrahedral intermediate expels the ethylamide anion (a poor leaving group), which then deprotonates the newly formed formic acid. This process is typically irreversible and requires high temperatures. youtube.com

The presence of the N-ethyl substituent can also sterically hinder the approach of nucleophiles, further influencing the reaction rate. fiveable.me

Dissociative Electron Attachment (DEA) to this compound

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments into a negative ion and one or more neutral radicals. osti.govnsf.govquantemol.com This process is significant for understanding radiation damage in biological systems, as the amide bond is the fundamental linkage in proteins. osti.govaip.org

Studies on gas-phase this compound have shown that low-energy electrons can efficiently induce the cleavage of the C-N amide bond. osti.govaip.org The process can be represented as:

e⁻ + CH₃CH₂NHCHO → [CH₃CH₂NHCHO]*⁻ (TNI) → fragments

The formation and dissociation of the TNI are resonant processes, occurring at specific incident electron energies. For this compound, experimental results show that the dissociation of the amide bond leads to a distinctive double resonant structure with peaks observed at approximately 5 eV and 9 eV. osti.govaip.org

The primary cleavage of the amide bond can result in two main pathways for anion formation:

Formation of the nitrogen-containing anion: [CH₃CH₂NHCHO]*⁻ → HCO• + [CH₃CH₂NH]⁻ Calculations support that the lower resonant peak is associated with the formation of the CH₃CH₂NH⁻ anion. osti.gov

Formation of the carbonyl-containing anion: [CH₃CH₂NHCHO]*⁻ → [HCO]⁻ + CH₃CH₂NH•

These DEA studies on this compound and similar small amides highlight a fundamental mechanism for the breakage of the amide bond by low-energy electrons, a process that may be relevant to radiation-induced damage in larger biological molecules like peptides and proteins. osti.govaps.org

Interactive Data Table: Resonant Peaks in DEA of this compound

Anionic FragmentObserved Resonant Peak Energies (eV)Dissociation Channel
[CH₃CH₂NH]⁻~5.3, ~9.0Amide C-N Bond Cleavage
Other FragmentsVariousMultiple Pathways

Resonant States and Negative Ion Formation

The interaction of low-energy electrons with this compound (NEF) can lead to the formation of transient negative ions (TNIs), or resonant states, which can then decay through various channels, including dissociative electron attachment (DEA). arxiv.org In the DEA process, the temporary negative ion fragments into a stable negative ion and one or more neutral radical species. nih.gov This process is a key mechanism in understanding electron-induced damage in biomolecular systems, as NEF contains the amide bond that links amino acids in proteins. aip.org

Studies on gas-phase this compound have shown that the dissociation of the amide bond results in a distinctive double resonant structure. aip.org These resonances, which are transient quasi-bound anionic states, occur at specific incident electron energies. arxiv.org For NEF, peaks for the cleavage of the amide bond are observed at approximately 5 eV and 9 eV. aip.org

The DEA process in this compound leads to the formation of various negative ions. The specific dissociation channels and the energy required for them can be predicted and supported by density functional theory (DFT) calculations. aip.org The formation of these resonant states is often initiated by the incoming electron occupying a previously unoccupied molecular orbital of the neutral molecule. arxiv.org Depending on the energy of the electron and the state of the parent molecule, these can be classified as shape resonances or Feshbach resonances. arxiv.org

MoleculeProcessObserved Resonance Peaks (eV)Reference
This compound (NEF)Amide Bond Cleavage via DEA~5 and ~9 aip.org
Table 1: Resonant states observed in the dissociative electron attachment (DEA) to this compound, leading to the cleavage of the amide bond.

Ozonolysis Reactions of this compound and Related Amines

Organic amines are significant nitrogen-containing compounds in the atmosphere, and their reactions with ozone are important pathways for the formation of secondary organic aerosols (SOA). nih.gov The ozonolysis of amines like diethylamine (DEA) and triethylamine (TEA) has been shown to produce this compound as one of the intermediate products. gdut.edu.cn

Formation of Intermediate Products

Experimental studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-TOF-MS) have identified numerous nitrogen- and oxygen-containing products from the ozonolysis of amines. nih.gov In the ozonolysis of diethylamine (DEA), this compound is one of several amide products formed. gdut.edu.cn

The reaction yields a variety of intermediates, with N-ethylethanimine and acetaldehyde (B116499) being the most dominant products from the ozonolysis of both DEA and TEA. nih.govgdut.edu.cn The formation of this compound reveals that the ozonolysis of these amines proceeds through pathways that create amide and amine products. gdut.edu.cn

Precursor AmineMajor Intermediate ProductsOther Identified Intermediates (including)Reference
Diethylamine (DEA)N-ethylethanimine (avg. 56.5% share), Acetaldehyde (avg. 20.8% share)This compound, Acetamide, N-ethylacetamide nih.govgdut.edu.cn
Triethylamine (TEA)Acetaldehyde (avg. 64.9% share), N-ethylethanimine (avg. 21.4% share)This compound, N,N-diethylformamide, N-ethylacetamide gdut.edu.cn
Table 2: Intermediate products formed during the ozonolysis of Diethylamine and Triethylamine, with this compound being a notable secondary product.

Hydrolysis Kinetics and Mechanisms of this compound Analogues

The study of the hydrolysis of amides is crucial for understanding their stability and degradation pathways. While specific kinetic data for this compound is not detailed in the provided search results, the hydrolysis of its analogues, such as N-substituted amides, provides insight into the likely mechanisms. Amide hydrolysis can be catalyzed by both acids and bases. rsc.org

In acid-catalyzed hydrolysis, the mechanism typically involves the protonation of the amide, most often at the carbonyl oxygen. rsc.orgnih.gov This is followed by a nucleophilic attack of a water molecule on the carbonyl carbon. For certain N-substituted amides, this pathway leads to the expulsion of a neutral amide and the formation of an iminium ion. rsc.org

Base-catalyzed hydrolysis of N-substituted amides generally proceeds through the nucleophilic attack of a hydroxide ion at the carbonyl carbon. rsc.org For amides with a hydrogen atom on the nitrogen (secondary amides like this compound), an alternative mechanism can be an elimination reaction (E1cb or E2), depending on the specific structure and conditions. rsc.org For instance, the hydrolysis of N-methylacetamide (NMA), a close analogue of NEF, in high-temperature water is reversible and produces acetic acid and methylamine. Its rate is pH-dependent, showing increased conversion with the addition of either acid or base. psu.edu

Applications in Advanced Organic Synthesis and Industrial Processes

N-Ethylformamide as a Solvent in Organic Reactions

This compound's polarity and ability to dissolve a range of substances make it a useful solvent in various organic reactions. ontosight.ai

Use in Claisen Rearrangements

This compound has been noted as a solvent for facilitating Claisen rearrangements. semanticscholar.org This application is shared with other related formamide (B127407) derivatives and aromatic amines, such as N-methylformamide (NMF), N,N-diethylaniline (DEA), and N,N-dimethylaniline (DMA). semanticscholar.org For instance, N-methylformamide has been employed as a solvent in microwave-assisted Claisen rearrangements of allyloxycoumarins. clockss.org

Role in Peptide Synthesis (by analogy to N-methylformamide and N,N-dimethylformamide)

While direct extensive documentation on this compound's widespread use specifically in peptide synthesis is less prevalent in the provided results compared to its analogs, N-methylformamide and N,N-dimethylformamide (DMF) are commonly utilized as solvents in this field. mdpi.com N,N-Dimethylformamide, in particular, is frequently used as a solvent in peptide coupling for pharmaceuticals and in solid phase peptide synthesis, highlighting the utility of substituted formamides in facilitating the formation of peptide bonds. wikipedia.orgfishersci.noatamanchemicals.comatamanchemicals.comgoogle.comresearchgate.net The similar structural characteristics and polar nature of this compound suggest a potential, analogous role as a solvent in certain peptide synthesis methodologies or related amide coupling reactions, although specific detailed research findings on NEF in this context were not extensively found in the provided information.

General Organic Synthesis Solvent Applications

This compound is recognized as an excellent organic solvent with applications in various synthetic processes. sdlookchem.comgneebio.com It is utilized as a reaction solvent and refining solvent in organic synthesis. sdlookchem.comgneebio.com Its use extends to serving as a solvent in drug synthesis reactions. sdlookchem.comgneebio.com As a polar compound, this compound is effective in dissolving a variety of organic and inorganic substances. ontosight.ai

This compound as a Chemical Intermediate

Beyond its role as a solvent, this compound is a valuable intermediate in the synthesis of other chemicals. ontosight.aisdlookchem.comgneebio.comdataintelo.com

Synthesis of Dyes and Pigments

This compound is used as an intermediate in the synthesis of dyes and pigments. ontosight.ai Related compounds like N,N-dimethylformamide are also involved in the manufacturing of solvent dyes and as solvents for pigments in coatings. wikipedia.orgatamanchemicals.comatamanchemicals.comfscichem.com

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of pharmaceuticals. ontosight.aidataintelo.com It is employed as a solvent in drug synthesis reactions. sdlookchem.comgneebio.com N-Methylformamide is also used in the production of pharmaceutical intermediates, and N,N-dimethylformamide acts as both an intermediate and a solvent in drug synthesis, including peptide coupling for pharmaceuticals. atamanchemicals.comatamanchemicals.comfishersci.noblitchem.comepchems.com

Production of Polymers (Plastics, Adhesives, Coatings)

This compound is utilized in the production of polymers, including plastics, adhesives, and coatings, primarily acting as a solvent. ontosight.aireportprime.comdataintelo.commyskinrecipes.com Its solvency properties enable the dissolution and mixing of polymers, facilitating efficient fabrication and processing techniques. reportprime.com NEF can serve as a reaction medium in polymer chemistry, assisting in the production of resins and plastics. myskinrecipes.com Furthermore, its solvency makes it valuable in the formulation of coatings and adhesives. myskinrecipes.com The demand for efficient solvents like NEF in polymer processing is increasing with the growing demand for polymers. reportprime.com

This compound can be employed or added to other formamide solvents like N-methylformamide (NMF), dimethylformamide (DMF), and N,N-diethylformamide (DEF) in certain applications, such as in electrolytes for aluminum electrolytic capacitors, where its weight can be not less than 10% of the mixture. xuanxcapacitors.com

This compound in Electrochemical Applications

This compound finds application in electrochemical contexts, particularly as a component in electrolyte systems. google.com It can be used in the electrolyte of aluminum electrolytic capacitors. xuanxcapacitors.com In such applications, NEF can be used on its own or blended with other formamide solvents like N-methylformamide, dimethylformamide, and N,N-diethylformamide. xuanxcapacitors.com The inclusion of this compound contributes to the properties of the electrolyte, which are crucial for determining the electrical characteristics of electrolytic capacitors, such as electric conductivity and scintillation voltage. googleapis.com

While N,N-dimethylformamide is commonly used as a solvent in electrochemical studies, for instance, in dispersing carbon nanotubes for electrode modification in voltammetry scispace.com, this compound is also noted as a potential component in electrolyte systems for electrochemical cells. xuanxcapacitors.comgoogle.com Research into the dielectric properties of formamides, including this compound, highlights their polarity and high dielectric constants, which are relevant characteristics for solvents used in electrochemical applications. liv.ac.uk

Electrolyte Composition Example (Illustrative based on search results):

While specific detailed data on this compound-based electrolytes within the allowed scope is limited, the search results indicate its use in mixtures. An illustrative representation based on the information found regarding its use in aluminum electrolytic capacitors alongside other formamides is provided below.

ComponentRolePotential Proportion (Illustrative based on text)
This compoundSolvent≥ 10% (when mixed with other formamides) xuanxcapacitors.com
Other FormamidesSolventBalance (e.g., NMF, DMF, DEF) xuanxcapacitors.com
Solute (e.g., salts)ElectrolyteVariable (depending on application) googleapis.com
AdditivesVariousVariable googleapis.com

Environmental Impact and Degradation Studies

Environmental Fate and Transport of N-Ethylformamide

The environmental fate and transport of this compound are influenced by its physical and chemical properties. These properties dictate how it distributes among different environmental compartments such as air, water, soil, and sediment. This compound is miscible with water, suggesting it can be readily transported in aquatic systems and potentially leach into groundwater. nih.gov Its volatility will influence its partitioning into the atmosphere.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of this compound in the environment through non-biological processes, such as photolysis and hydrolysis.

Photochemical Degradation (e.g., Ozonolysis products)

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the reaction of this compound with water, potentially catalyzed by acids or bases. Amides can undergo hydrolysis to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would yield formic acid and ethylamine (B1201723). iarc.frfishersci.nlguidetopharmacology.orgnih.govwikipedia.orgwikidata.orgnih.gov

The base hydrolysis of this compound, for instance, can be represented by the reaction:

HCONHCH₂CH₃ + NaOH → HCOONa + CH₃CH₂NH₂ chegg.com

This reaction produces sodium formate (B1220265) (the salt of formic acid) and ethylamine. Acid hydrolysis would similarly yield formic acid and ethylamine. Studies on the hydrolysis of related formamidine (B1211174) compounds have investigated the kinetics and mechanisms involved, highlighting the influence of pH on reaction rates and the formation of intermediates. cdnsciencepub.comresearchgate.net

Biotic Degradation Pathways

Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms such as bacteria and fungi.

Microbial Metabolism and Biotransformation

Microorganisms can metabolize this compound, utilizing it as a source of carbon, nitrogen, or energy. This process can involve enzymatic reactions that cleave the amide bond or modify the ethyl or formyl groups. Research on the microbial degradation of related compounds, such as N,N-dimethylformamide (DMF), indicates that microorganisms can degrade these formamides through pathways involving sequential demethylation or hydrolysis. biorxiv.orgbiorxiv.org While specific studies on this compound metabolism were limited, the presence of microorganisms capable of degrading similar amide structures suggests that biotic degradation is a likely environmental fate for NEF. Some bacterial genera, including Bacillus thuringiensis, have shown the capability to degrade related formamide (B127407) compounds. jst.go.jpresearchgate.net

Identification of Environmental Degradation Products

The biotic and abiotic degradation of this compound can lead to the formation of various products. Based on the potential hydrolysis and microbial metabolism pathways, key degradation products are expected to include formic acid and ethylamine. iarc.frfishersci.nlguidetopharmacology.orgnih.govwikipedia.orgwikidata.orgnih.gov Further degradation of these primary products can occur. For example, formic acid can be further metabolized by microorganisms or undergo other environmental transformations, potentially leading to carbon dioxide. pollinatorhub.eunih.govcarbon-dioxide-properties.comuni.lunih.gov Ethylamine can also be metabolized by microorganisms. In addition to these, other intermediate products might be formed depending on the specific degradation pathway and environmental conditions. Studies on the degradation of related compounds have identified various intermediate metabolites, such as N-methylformamide in the degradation of N,N-dimethylformamide. biorxiv.orgbiorxiv.org The specific degradation products and their relative abundance in the environment would depend on the dominant degradation pathways active under those conditions.

Potential Degradation Products of this compound

CompoundPubChem CID
Formic acid284 iarc.frfishersci.nlguidetopharmacology.orgnih.gov
Ethylamine6341 wikipedia.orgwikidata.orgnih.gov
Carbon monoxide281 nih.govuni-freiburg.deuni-freiburg.deebi.ac.uk
Carbon dioxide280 pollinatorhub.eunih.govcarbon-dioxide-properties.comuni.lunih.gov
Ammonia222 wikipedia.orglu.sefishersci.benih.govuni.lu
Formamide713 nih.govfishersci.comwikipedia.orgresearchgate.netsigmaaldrich.com

Environmental Monitoring and Analytical Methods for this compound

Environmental monitoring of this compound (NEF) is crucial for understanding its distribution, fate, and potential impact across various environmental compartments, including air, water, and soil. Accurate and sensitive analytical methods are essential for the detection and quantification of NEF at potentially low environmental concentrations.

Chromatographic techniques are widely employed for the analysis of organic compounds in environmental samples, and these methods are applicable to the determination of NEF. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common approaches used for separating and quantifying analytes in complex environmental matrices. inflibnet.ac.inomicsonline.org Various detection systems can be coupled with these chromatographic methods to enhance sensitivity and specificity. iarc.fr

For instance, Gas-Liquid Chromatography (GLC) has been utilized to measure activity coefficients at infinite dilution for various solutes, including NEF, in different solvents. These studies, while focused on thermodynamic properties, highlight the applicability of GC-based methods for analyzing NEF in solution phases. researchgate.netresearchgate.netresearchgate.net The ability to accurately measure NEF concentrations in different matrices is fundamental for environmental monitoring studies.

While specific detailed research findings solely focused on the environmental concentrations of NEF across different environmental compartments are not extensively available in the provided search results, the established analytical techniques for similar formamides and organic pollutants provide a strong basis for NEF analysis. For example, methods for analyzing N,N-dimethylformamide (DMF) and its metabolites in air, water, and biological samples often involve GC and HPLC coupled with detectors such as flame ionization, nitrogen-sensitive, or mass-sensitive detection. iarc.fr These methods can potentially be adapted or optimized for the analysis of NEF.

The determination of organic compounds in soil and water often involves sample preparation steps such as extraction to isolate the analytes from the matrix before chromatographic analysis. itrcweb.orgfunaab.edu.ngacktar.com Spectroscopic methods, such as UV/VIS spectroscopy, can also be integrated into analytical workflows, particularly when coupled with chromatographic separation, for detection and quantification based on light absorption properties. funaab.edu.ngacktar.comphotonics.com

The selection of an appropriate analytical method for NEF in environmental samples depends on the specific matrix (air, water, soil), the expected concentration range, and the required sensitivity and specificity. Method validation, including the determination of limits of detection (LOD) and limits of quantification (LOQ), accuracy, and precision, is critical for ensuring the reliability of environmental monitoring data.

While direct data tables showing NEF concentrations in various environmental media were not found, the principles and techniques used for monitoring similar organic pollutants provide a framework for how NEF would be monitored. The table below summarizes some general analytical techniques applicable to environmental monitoring of organic compounds, including those potentially used for NEF.

Analytical TechniqueEnvironmental MatricesCommon DetectorsPotential Application for NEF
Gas Chromatography (GC)Air, Water, SoilFID, NPD, MSSeparation and Quantification
High-Performance Liquid Chromatography (HPLC)Water, SoilUV/Vis, Fluorescence, MSSeparation and Quantification
Gas-Liquid Chromatography (GLC)SolutionsVarious (depending on application)Analysis in Solution Phases
Mass Spectrometry (MS)Coupled with GC/HPLCUsed for identification and quantificationConfirmation and Sensitivity
Spectroscopic Methods (e.g., UV/Vis)Coupled with LCDetection based on light absorptionQuantification

Note: The specific application of these methods to this compound would require method development and validation.

Research into the conformational behavior of NEF using rotational spectroscopy also demonstrates advanced analytical techniques that could potentially be applied to its detection and characterization in the gas phase, although this is primarily a research tool rather than a routine environmental monitoring method. metricsalad.comresearchgate.netcsic.esnih.gov

Biological Interactions and Toxicological Investigations

Metabolism of N-Ethylformamide in Biological Systems

The metabolism of NEF is a critical determinant of its toxicity. The conversion of the relatively inert parent compound into a reactive species is a central event that initiates a cascade of cellular responses, ultimately leading to cell damage.

The metabolism of N-alkylformamides, including NEF, proceeds via an oxidative pathway to generate reactive N-alkylcarbamoylating species. This biotransformation is thought to involve the formation of an unstable intermediate that rearranges to an isocyanate. In the case of NEF, this reactive intermediate is presumed to be ethyl isocyanate. This metabolic activation is a crucial step, as the resulting carbamoylating species are capable of reacting with nucleophilic groups on cellular macromolecules, such as proteins and peptides.

The liver is the primary site of NEF metabolism. In vitro studies with isolated mouse hepatocytes have demonstrated that NEF, much like its methyl analog, N-methylformamide (NMF), leads to a significant depletion of intracellular glutathione (B108866) (GSH) levels. nih.gov This depletion is a direct consequence of the formation of the N-alkylcarbamoylating metabolite, which readily conjugates with the sulfhydryl group of glutathione. The formation of S-(N-ethylcarbamoyl)glutathione, while not definitively identified, is the presumed product of this conjugation reaction, analogous to the well-documented formation of S-(N-methylcarbamoyl)glutathione from NMF. nih.gov The reduction in the cellular pool of glutathione, a critical antioxidant and detoxifying agent, renders the hepatocytes more susceptible to oxidative stress and cellular injury.

Comparative studies utilizing mouse hepatocytes have provided valuable insights into the structure-activity relationships of formamide-induced toxicity. Both NEF and NMF have been shown to be equipotent in causing cytotoxicity in these in vitro models. nih.gov This similarity in potency is attributed to their shared metabolic pathway leading to the formation of reactive carbamoylating species and subsequent depletion of glutathione. nih.govnih.gov

In contrast, N,N-dimethylformamide (DMF) displays a different metabolic and toxicological profile. While DMF is also hepatotoxic, its primary metabolic pathway involves N-demethylation, and it does not appear to form significant amounts of carbamoylating species in the same manner as N-monoalkylformamides. Studies on DMF-induced hepatotoxicity in the HL7702 cell line have pointed towards mechanisms involving oxidative stress and apoptosis, which may differ from the direct carbamoylation-driven toxicity of NEF and NMF. bioivt.com

The following table summarizes the comparative metabolic and cytotoxic effects of NEF, NMF, and DMF in mouse hepatocytes.

CompoundCytotoxicity in Mouse HepatocytesFormation of N-Alkylcarbamoylating SpeciesGlutathione Depletion
This compound (NEF) Yes (equipotent to NMF) nih.govYes nih.govYes nih.govnih.gov
N-Methylformamide (NMF) Yes nih.govYes nih.govYes nih.govnih.gov
N,N-Dimethylformamide (DMF) Less potent than NEF/NMF nih.govNo significant formation nih.govYes nih.gov

Cellular Toxicity Studies (In Vitro Models)

The cytotoxicity of NEF has been investigated in in vitro models, primarily using isolated hepatocytes, which allows for the study of direct cellular effects and their underlying mechanisms.

The primary mechanism of NEF-induced hepatocellular cytotoxicity is directly linked to its metabolism. The formation of N-alkylcarbamoylating species is a prerequisite for its toxic effects. nih.gov These reactive metabolites can covalently bind to cellular proteins and other macromolecules, disrupting their function and leading to cellular dysfunction and death.

A key event in this cytotoxic cascade is the depletion of intracellular glutathione. nih.govnih.gov Glutathione plays a crucial role in protecting cells from electrophilic compounds and oxidative damage. The conjugation of the carbamoylating metabolite with glutathione effectively removes this protective shield, leaving the cell vulnerable to further damage. The extent of glutathione depletion has been shown to correlate with the degree of cytotoxicity observed with related formamides. nih.gov

There is currently no available scientific literature that has specifically investigated the in vitro effects of this compound on the induction or inhibition of cytochrome P450 enzymes. Therefore, no data can be presented for this section.

Genotoxicity and Mutagenicity Assessments

While specific results for this compound in these key assays are not published, the evaluation of related simple amides is important in the broader context of chemical safety assessment. For instance, a wide range of chemicals have been tested for clastogenicity (the ability to induce chromosome breakage) in cultured mammalian cells, such as Chinese hamster fibroblasts or human lymphocytes. nih.gov The lack of specific data for this compound highlights a gap in the toxicological understanding of this compound.

Developmental and Reproductive Toxicology Research

Detailed developmental and reproductive toxicology studies specifically on this compound are sparse. A safety data sheet for the compound includes the hazard statement that it "May cause congenital malformation in the fetus," suggesting potential reproductive toxicity, though the underlying studies are not detailed. chemicalbook.com

To provide context, research on structurally related formamides is informative. Studies on N-methylformamide (NMF) and N,N-dimethylformamide (DMF) have indicated developmental toxicity in animal models. For example, inhaled N-methylformamide was shown to cause developmental toxicity in pregnant rats, with effects including decreased fetal body weight and various malformations at higher concentrations. oup.com Similarly, studies on N,N-dimethylformamide in mice, rats, and rabbits have demonstrated embryolethality and teratogenic effects. nih.gov A toxicological study of formamide (B127407) and its N-methyl and N-ethyl derivatives noted that these compounds induced testicular lesions in rats and mice. nih.govnih.gov It is crucial to emphasize that these findings are for related compounds and not for this compound itself. Developmental and reproductive toxicity (DART) studies are designed to assess the effects of a substance on all stages of the life cycle, from adult reproductive capacity to the development of offspring. birthdefectsresearch.org

Potential as a Therapeutic Agent (Historical Antitumor Activity Research)

Historically, there has been interest in the antitumor properties of simple formamides. Research has explored the activity of this compound in comparison to its counterparts, N-methylformamide (NMF) and formamide. In a notable study, the antitumor activities of these three compounds were evaluated against several murine tumors in vivo.

The findings from this research indicated that N-methylformamide possessed significant antitumor activity against Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma. In contrast, formamide showed only marginal or no activity, and This compound demonstrated no significant antitumor activity in these in vivo models. nih.govnih.gov Interestingly, despite its lack of in vivo efficacy, this compound was found to be equitoxic to the TLX5 lymphoma in vitro when compared to the active N-methylformamide. nih.gov This suggests that factors such as metabolism or distribution in the whole animal model may contribute to the differing in vivo outcomes. The study also noted that formamide was a metabolite of both N-methylformamide and this compound, but the excretion profiles did not support the idea that formamide was the active antitumor species. nih.gov

Table 1: In Vivo Antitumor Activity of Formamides against Murine Tumors nih.gov

Compound Sarcoma 180 M5076 Ovarian Sarcoma TLX5 Lymphoma
N-Methylformamide Significant Activity Significant Activity Significant Activity
This compound No Significant Activity No Significant Activity No Significant Activity

| Formamide | Marginal/No Activity | Marginal/No Activity | Marginal/No Activity |

Interaction with Biological Macromolecules (e.g., peptide bond analogy)

The this compound molecule contains a peptide linkage-like structure (-C(O)NH-), which is the fundamental repeating unit in the backbone of proteins. nih.gov This structural similarity suggests that this compound could potentially act as a mimic for the peptide bond and interact with biological macromolecules through similar mechanisms, primarily hydrogen bonding.

The amide group in this compound has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These are the same groups that form the extensive network of hydrogen bonds responsible for stabilizing the secondary structures of proteins, such as alpha-helices and beta-sheets. youtube.com Theoretical studies on the related molecule N,N-dimethylformamide (DMF) have shown that its carbonyl and methyl groups can form hydrogen bonds with the amino and carboxyl groups of amino acids. researchgate.net

While direct studies of this compound interacting with proteins or amino acids are limited, its conformational behavior has been investigated. nih.gov The ability of a molecule to adopt specific three-dimensional shapes is crucial for its interaction with biological targets. The structural similarity to the peptide backbone and the capacity for hydrogen bonding are key characteristics that underpin the concept of peptidomimetics, where non-peptide molecules are designed to mimic the structure and function of peptides. nih.govtamu.edu Therefore, it is plausible that this compound could engage in hydrogen bonding interactions with amino acid residues on the surface of proteins, potentially influencing their structure or function.

Solution Phase Behavior and Intermolecular Interactions

Volumetric Properties of N-Ethylformamide in Binary Mixtures

The study of volumetric properties, such as excess molar volumes, provides significant insights into the nature and strength of intermolecular interactions in binary liquid mixtures. These properties reveal changes in volume upon mixing, which are attributed to differences in molecular size, shape, and the forces between component molecules.

Excess Molar Volumes with Ethers, Ketones, and Esters

Experimental studies on the densities of binary liquid mixtures of this compound with various ethers, ketones, and esters have been conducted across a range of temperatures and compositions. Specifically, mixtures with tetrahydrofuran (B95107) (an ether), 2-butanone (B6335102) (a ketone), and ethyl acetate (B1210297) (an ester), as well as with tetrahydropyran (B127337) (an ether), 2-pentanone (a ketone), and propyl acetate (an ester), have been investigated. daneshyari.comfigshare.com

A consistent trend observed in these systems is that the excess molar volumes (VE) are negative over the entire range of compositions and temperatures studied. daneshyari.comfigshare.com This negative deviation from ideal behavior suggests that the volume of the mixture is less than the sum of the individual volumes of the pure components. This contraction can be attributed to strong intermolecular interactions between NEF and the solvent molecules, such as the formation of hydrogen bonds and dipole-dipole interactions, leading to more efficient packing of the molecules in the mixture.

Furthermore, it has been observed that the VE values become more negative as the temperature increases for all these binary mixtures. daneshyari.comfigshare.com This temperature dependence indicates that the factors causing the volume contraction become more pronounced at higher temperatures.

Excess Molar Volumes (VE) of this compound Binary Mixtures
Component 2Temperature Range (K)ObservationReference
Tetrahydrofuran293.15 - 313.15Negative VE, becomes more negative with increasing temperature daneshyari.com
2-Butanone293.15 - 313.15Negative VE, becomes more negative with increasing temperature daneshyari.com
Ethyl Acetate293.15 - 313.15Negative VE, becomes more negative with increasing temperature daneshyari.com
Tetrahydropyran293.15 - 313.15Negative VE, becomes more negative with increasing temperature figshare.com
2-Pentanone293.15 - 313.15Negative VE, becomes more negative with increasing temperature figshare.com
Propyl Acetate293.15 - 313.15Negative VE, becomes more negative with increasing temperature figshare.com

Interactions with Ionic Liquids

The interactions of this compound with ionic liquids (ILs) present a contrasting behavior in terms of volumetric properties. A study on the binary mixtures of NEF with the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) tris(pentafluoroethyl)trifluorophosphate ([BMPYR][FAP]) revealed positive excess molar volumes across the entire composition range at all temperatures investigated (293.15 to 323.15 K). researchgate.net

Positive excess molar volumes indicate an expansion in volume upon mixing, suggesting that the intermolecular interactions between NEF and the ionic liquid are weaker than the interactions within the pure components. This could be due to the disruption of the strong hydrogen-bonding network of NEF and the strong ion-ion interactions of the ionic liquid upon mixing, leading to a less compact arrangement of the molecules. In these systems, the steric hindrance from the bulky ions of the IL may also contribute to the observed volume expansion. The study also noted that mixtures of [BMPYR][FAP] with protic amides like NEF and N-methylformamide (NMF) showed lower positive excess molar volumes compared to mixtures with aprotic amides. researchgate.net

Hydrogen Bonding Networks in this compound Solutions

This compound is a protic solvent capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows for the formation of extensive hydrogen-bonding networks in its pure liquid state and in solutions. While direct experimental studies specifically detailing the hydrogen-bonding network of NEF are not abundant in the reviewed literature, insights can be drawn from studies on analogous compounds like N-methylformamide (NMF).

In liquid NMF, both cis- and trans-conformers exist, and they form different types of hydrogen bonds (HN···O and HC···O) with neighboring molecules. arxiv.org The average number of hydrogen bonds and their lifetimes can differ between the conformers, indicating a complex local structure. arxiv.org It is reasonable to infer that NEF, with its similar N-H and C=O groups, also engages in extensive self-association through hydrogen bonding, likely forming linear and cyclic structures.

When mixed with other polar molecules, NEF can form hetero-associated species. The nature and extent of these hydrogen-bonding interactions will depend on the hydrogen-bonding capabilities of the co-solvent. For instance, in mixtures with ethers, ketones, and esters, the carbonyl oxygen of NEF and the oxygen atoms of the co-solvents can act as hydrogen bond acceptors for the N-H proton of NEF.

Spectroscopic Studies of Intermolecular Interactions (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for investigating intermolecular interactions, particularly hydrogen bonding. Changes in the vibrational frequencies of functional groups, such as the N-H stretching and C=O stretching bands in this compound, can provide direct evidence of their involvement in hydrogen bond formation.

Although specific FT-IR studies focusing solely on this compound binary mixtures were not found in the direct search, studies on similar systems, such as N-methylformamide (NMF) with ethers, provide a framework for understanding the expected spectral changes. In such systems, the formation of N-H···O hydrogen bonds between the amide and the ether molecules leads to a shift in the N-H stretching vibration to lower frequencies (a red shift) and an increase in the intensity of this band. The magnitude of this shift is often correlated with the strength of the hydrogen bond.

The NIST Chemistry WebBook provides the gas-phase IR spectrum of this compound, which can serve as a reference for identifying shifts in condensed phases and solutions. nist.gov By comparing the gas-phase spectrum with the spectra of NEF in various solvents, one can deduce the nature and extent of intermolecular interactions.

Thermodynamic Parameters of Mixing for this compound Systems

The thermodynamic parameters of mixing, such as the enthalpy of mixing (ΔHmix) and the Gibbs free energy of mixing (ΔGmix), provide quantitative information about the energetic changes that occur upon the formation of a solution.

For ideal solutions, the enthalpy of mixing is zero, and the Gibbs free energy of mixing is always negative, driven entirely by the positive entropy of mixing. libretexts.org However, for real solutions, deviations from ideality are common due to intermolecular interactions.

Experimental data on the excess molar enthalpies (which are equivalent to the enthalpy of mixing for binary systems at constant pressure) of binary mixtures of formamide (B127407) with this compound at 308.15 K show that the values are negative over the entire composition range. This indicates that the mixing process is exothermic. The negative excess enthalpies suggest that the exothermic effects of interactions between the unlike molecules (formamide and NEF) are stronger than the endothermic contributions from the partial disruption of the hydrogen-bonding networks of the pure components.

Thermodynamic Parameters of Mixing for this compound with Formamide at 308.15 K
ParameterObservationInterpretation
Excess Molar Enthalpy (HE)Negative over the whole composition rangeExothermic mixing process; stronger interactions between unlike molecules compared to like molecules.

Advanced Analytical Techniques for N Ethylformamide

Chromatographic Methods

Chromatographic techniques are widely used for the separation and analysis of N-Ethylformamide from mixtures. These methods leverage the differential partitioning of NEFA between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common technique for analyzing this compound, particularly for assessing its purity. NEFA's volatility makes it suitable for GC analysis. Commercial specifications for this compound often include a minimum purity level determined by GC. For instance, some suppliers specify a purity of ≥99.0% (GC). sigmaaldrich.comsigmaaldrich.comavantorsciences.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is also applicable for the analysis of this compound. Reverse phase (RP) HPLC methods with simple conditions have been developed for NEFA analysis. A typical mobile phase for RP-HPLC includes a mixture of acetonitrile, water, and phosphoric acid. For applications coupled with Mass Spectrometry (MS), phosphoric acid is commonly replaced with formic acid to ensure compatibility. sielc.com While some studies focus on the HPLC analysis of related compounds like N,N-dimethylformamide (DMF) and its metabolites, the principles and methodologies are transferable to this compound analysis. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

For faster separations and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) can be employed. Smaller particle size columns (e.g., 3 µm) are available and suitable for rapid UPLC applications of this compound. This allows for quicker analysis times while maintaining high separation efficiency. sielc.com

Spectroscopic Detection and Quantification (e.g., IR, NMR, MS)

Spectroscopic methods provide valuable information about the structure and quantity of this compound.

Infrared (IR) spectroscopy can be used to identify the functional groups present in this compound, such as the carbonyl (C=O) and N-H stretching vibrations characteristic of amides. nist.govchemicalbook.com IR spectra of this compound are available in databases, including vapor phase IR spectra. nist.govchemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for elucidating the molecular structure of this compound. chemicalbook.comacs.orguq.edu.au 1H NMR spectra provide information about the hydrogen atoms and their environments within the molecule, while 13C NMR reveals the carbon skeleton. chemicalbook.comacs.org

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to identify fragments produced by ionization, which aids in structural confirmation. nist.govnist.gov The electron ionization mass spectrum of this compound is available in resources like the NIST WebBook. nist.govnist.gov The molecular weight of this compound is approximately 73.09 g/mol . nist.govnist.govnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Combining chromatographic separation with spectroscopic detection enhances the analytical capabilities for this compound.

GC-MS couples the separation power of Gas Chromatography with the identification capabilities of Mass Spectrometry. This technique is useful for analyzing complex mixtures containing this compound, allowing for its separation and subsequent structural identification based on its mass spectrum. nih.govnih.gov

LC-MS combines Liquid Chromatography (HPLC or UPLC) with Mass Spectrometry. This hyphenated technique is particularly useful for analyzing less volatile or thermally labile compounds, although this compound is amenable to GC. For LC-MS analysis of this compound, using MS-compatible mobile phases, such as replacing phosphoric acid with formic acid in HPLC, is necessary. sielc.com LC-MS allows for the separation of this compound from liquid samples and its subsequent detection and quantification by mass.

Specialized Spectrometers for High-Resolution Analysis (e.g., GACELA)

High-resolution rotational spectroscopy employing specialized spectrometers like GACELA (GAS CEll for Laboratory Astrophysics) has been used to investigate the conformational behavior of this compound. csic.esresearchgate.netnih.govaanda.orgillinois.eduexlibrisgroup.comcsic.esnih.govaanda.orgaanda.orgnih.gov This technique provides highly precise molecular constants and structural information by observing rotational transitions in the microwave and millimeter wave frequency regions (e.g., 4–26 GHz and 75–116 GHz). csic.esresearchgate.netexlibrisgroup.com Studies using GACELA have focused on determining the molecular constants of different conformers of this compound, including the cis-ac conformer, and have involved the analysis of isotopically substituted species to derive structural parameters. csic.esresearchgate.netexlibrisgroup.com These high-resolution spectroscopic data are valuable for fundamental research and potential astronomical searches for this compound. csic.esnih.govillinois.eduaanda.orgnih.gov

Data Table: Summary of Analytical Techniques for this compound

TechniqueApplicationKey Information ProvidedRelevant Mentions
Gas Chromatography (GC)Purity assessment, Separation of volatile componentsPurity percentage, Separation from mixtures sigmaaldrich.comsigmaaldrich.comavantorsciences.com
High-Performance Liquid Chromatography (HPLC)Separation of this compound from liquid samplesRetention time, Separation from mixtures sielc.com
Ultra-Performance Liquid Chromatography (UPLC)Fast separation of this compoundReduced analysis time, High separation efficiency sielc.com
Infrared (IR) SpectroscopyIdentification of functional groupsCharacteristic vibrational frequencies (C=O, N-H) nist.govchemicalbook.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of molecular structureChemical shifts, Spin-spin coupling (1H NMR, 13C NMR) chemicalbook.comacs.orguq.edu.au
Mass Spectrometry (MS)Determination of molecular weight, Identification of fragmentation patternMolecular ion peak, Fragment ions nist.govnist.gov
GC-MSSeparation and identification of volatile components in complex mixturesChromatographic separation coupled with mass spectrum nih.govnih.gov
LC-MSSeparation and identification of components in liquid samplesChromatographic separation coupled with mass spectrum sielc.com
Rotational Spectroscopy (e.g., GACELA)High-resolution structural and conformational analysisPrecise molecular constants, Conformational information csic.esresearchgate.netnih.govaanda.orgillinois.eduexlibrisgroup.comcsic.esnih.govaanda.orgaanda.orgnih.gov

Q & A

Basic: What experimental parameters should be optimized during the synthesis of N-Ethylformamide to improve yield and purity?

To optimize synthesis, systematically vary parameters such as reaction temperature, molar ratios of reactants (e.g., ethylamine and formic acid), catalyst type (e.g., sulfuric acid), and reaction time. Use Design of Experiments (DoE) methodologies to identify interactions between variables. For purity, employ distillation or recrystallization techniques and monitor via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Methodological Answer:

  • Step 1: Conduct a fractional factorial design to screen critical variables.
  • Step 2: Use response surface methodology (RSM) to model optimal conditions.
  • Step 3: Validate purity using spectroscopic methods (e.g., ¹H NMR for functional group confirmation; FT-IR for carbonyl peak analysis at ~1680 cm⁻¹) .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs like N-Methylformamide?

Key spectral markers include:

  • ¹H NMR: this compound shows a triplet for the ethyl group’s CH₃ protons (~1.1 ppm) and a quartet for the CH₂ group (~3.3 ppm), whereas N-Methylformamide exhibits a singlet for the methyl group (~2.8 ppm).
  • ¹³C NMR: The carbonyl carbon in this compound appears at ~165 ppm, with ethyl carbons at ~14 (CH₃) and ~36 ppm (CH₂) .

Methodological Answer:

  • Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities.
  • Cross-validate using mass spectrometry (MS) for molecular ion peaks (this compound: m/z 89.1) .

Advanced: How can contradictions in reported solubility data for this compound in polar solvents be resolved?

Contradictions often arise from variations in experimental conditions (temperature, solvent grade) or measurement techniques (gravimetric vs. spectroscopic).

Methodological Answer:

  • Step 1: Replicate experiments under standardized conditions (e.g., 25°C, HPLC-grade solvents).
  • Step 2: Use Karl Fischer titration to quantify trace water content, which affects solubility.
  • Step 3: Apply multivariate regression to isolate confounding variables (e.g., solvent polarity index, hydrogen-bonding capacity) .

Advanced: What computational strategies are effective for modeling the reaction mechanisms of this compound in nucleophilic acyl substitution?

Use density functional theory (DFT) to map potential energy surfaces (PES) for transition states and intermediates.

Methodological Answer:

  • Step 1: Optimize geometries at the B3LYP/6-31G(d) level.
  • Step 2: Calculate activation energies for competing pathways (e.g., direct substitution vs. tetrahedral intermediate formation).
  • Step 3: Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Advanced: How can researchers address discrepancies in the reported toxicity profiles of this compound across in vitro and in vivo studies?

Discrepancies may stem from differences in metabolic pathways, dosage regimes, or cell line/animal model selection.

Methodological Answer:

  • Step 1: Conduct comparative metabolomics to identify species-specific metabolites.
  • Step 2: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios.
  • Step 3: Apply the Bradford Hill criteria to assess causality in observed toxicological effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods to minimize inhalation exposure (vapor pressure: ~0.12 mmHg at 25°C).
  • Wear nitrile gloves and goggles; avoid contact with skin (LD₅₀ rat oral: 2300 mg/kg).
  • Store in airtight containers away from oxidizing agents .

Advanced: How can researchers design a robust stability study for this compound under varying storage conditions?

Methodological Answer:

  • Step 1: Use accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines.
  • Step 2: Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis to formamide and ethanol).
  • Step 3: Apply Arrhenius kinetics to predict shelf life at standard conditions .

Basic: What chromatographic methods are optimal for quantifying this compound in complex mixtures?

  • GC-MS: Use a polar capillary column (e.g., DB-WAX) with splitless injection.
  • HPLC: Employ a C18 column with UV detection at 210 nm (λ_max for formamide derivatives) .

Table 1: Key Spectroscopic Data for this compound

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 1.1 (t, CH₃), 3.3 (q, CH₂)
FT-IR1680 cm⁻¹ (C=O stretch)
MS (EI)m/z 89.1 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.